molecular formula C9H13N3O4S B2841376 2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid CAS No. 1189562-95-5

2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid

Cat. No. B2841376
CAS RN: 1189562-95-5
M. Wt: 259.28
InChI Key: RXNJWHDLTHHRPW-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

Oxazole derivatives have been synthesized for various biological activities . The synthesis of oxazole derivatives often involves the use of intermediates .


Molecular Structure Analysis

The molecular structure of oxazole consists of a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives are diverse and depend on the specific derivative and conditions .


Physical And Chemical Properties Analysis

Oxazole is a stable liquid at room temperature with a boiling point of 69 °C .

Scientific Research Applications

Antibacterial Activity

Research has shown the synthetic method and antibacterial activity of amino-heterocyclic compounds coupled with oxime-ether groups. One study reported the synthesis of new compounds with potential antibacterial activities in vitro, indicating their usefulness in combating bacterial infections (Guo-qiang Hu et al., 2006).

Synthesis of Novel Compounds

There has been significant work in the synthesis of novel compounds using 2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid and related derivatives. For instance, a study described the synthesis of 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives, showcasing the potential of this compound in creating new chemical entities (F. Clerici et al., 1999).

Druglike Isoxazole Synthesis

Researchers have also focused on the synthesis of druglike isoxazole compounds. A study accomplished the solution-phase syntheses of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, demonstrating the utility of this chemical in the generation of a diverse compound library with potential pharmaceutical applications (Lori I Robins et al., 2007).

Antimicrobial Activities

The compound has been used in the development of novel 1,2,4-triazole derivatives with antimicrobial properties. A research study synthesized new Schiff bases and evaluated their antibacterial and antifungal activity, highlighting the compound's role in creating biologically active substances (Yatin J. Mange et al., 2013).

Catalytic Applications

The compound has applications in catalysis too. A study explored its use in the synthesis of various acid and cinnamic acid derivatives, emphasizing its role as a catalyst in chemical reactions (M. Zolfigol et al., 2015).

Antitumor Activity

Its derivatives have been investigated for antitumor activities. For example, a study synthesized bis-s-triazole sulfanylacetic acids and evaluated their in vitro antitumor activity against various cell lines, suggesting its potential in cancer research (Guo-qiang Hu et al., 2008).

Safety and Hazards

The safety and hazards associated with oxazole derivatives would depend on the specific derivative and its intended use .

Future Directions

Oxazole derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications .

properties

IUPAC Name

2-amino-3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c1-5-2-7(12-16-5)11-8(13)4-17-3-6(10)9(14)15/h2,6H,3-4,10H2,1H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNJWHDLTHHRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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